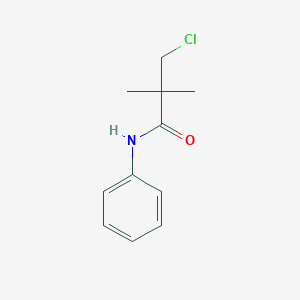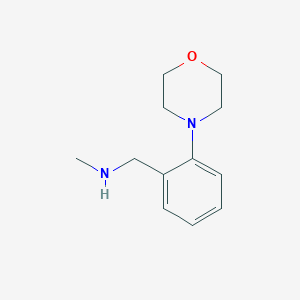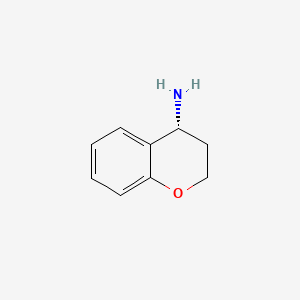
(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid” is an isoxazole derivative. It has a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is (2E)-3-(3,5-dimethyl-4-isoxazolyl)-2-propenoic acid . The InChI code is 1S/C8H9NO3/c1-5-7(3-4-8(10)11)6(2)12-9-5/h3-4H,1-2H3,(H,10,11)/b4-3+ .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 167.16 g/mol . It is recommended to be stored in a refrigerated environment .
科学的研究の応用
Hydrogels and Polymer Modification
- Polymer Modification for Medical Applications : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amines, including 4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl) benzene sulfonamide, exhibit increased thermal stability and promising biological activities, suggesting potential for medical applications (Aly & El-Mohdy, 2015).
Organic Sensitizers for Solar Cells
- Organic Sensitizers in Solar Cells : Novel organic sensitizers, including those with cyanoacrylic acid groups, show high efficiency in converting incident photons to current when anchored onto TiO2 film, underscoring their potential in solar cell applications (Kim et al., 2006).
Stereoselective Synthesis
- Stereoselective Synthesis in Chemistry : The stereoselective synthesis of various amines, including (2E) 3-amino-2-(1H-benzimidazol-2-yl)acrylate, demonstrates the application of (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid in creating specific molecular structures for chemical research (Brugidou et al., 1999).
Polymerization and Material Science
- Intermacromolecular Complex Formation : The study of hydrogen-bonded complexes of poly(acrylic acid) highlights the role of this compound in advanced material science, particularly in creating materials with unique thermal properties (Chen et al., 1988).
Antimicrobial Activity and Polymer Chemistry
- Antimicrobial Polymers : Novel acrylate monomers and their polymers exhibit moderate to good antibacterial and antifungal activities, demonstrating the potential of this compound in creating antimicrobial materials (Saraei et al., 2016).
Photoreactivity in Chemistry
- Photoreactivity Studies : The photoreactivity of Ag(I) complexes and coordination polymers of pyridyl acrylic acids showcases the significance of this compound in photochemical studies, particularly in orienting C═C bonds (Kole et al., 2012).
Safety and Hazards
特性
IUPAC Name |
(E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-7(3-4-8(10)11)6(2)12-9-5/h3-4H,1-2H3,(H,10,11)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTVMGBOXLTXBK-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

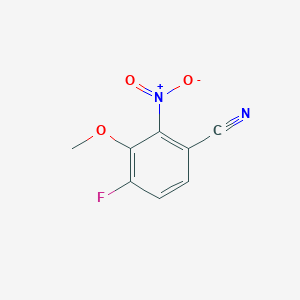
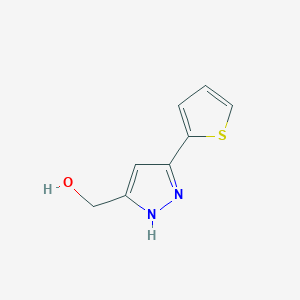

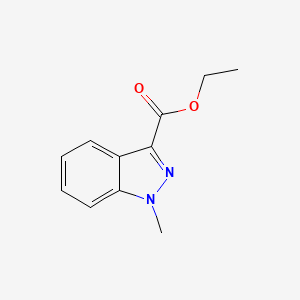
![N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine](/img/structure/B1310986.png)


![2-[2-(3-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1310996.png)
